2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with chlorinated phenyl and benzyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the chlorinated phenyl and benzyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as:
2-ethoxyphenyl N-(3-chloro-4-methylphenyl)carbamate: This compound has a similar chlorinated phenyl group but differs in the core structure and the presence of a carbamate group.
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate: This compound has a different core structure but shares the presence of a substituted phenyl group. The uniqueness of this compound lies in its specific substitution pattern and the pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-2-28-20-8-5-15(11-17(20)23)18-12-19-21(27)25(9-10-26(19)24-18)13-14-3-6-16(22)7-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDYFNPAFZQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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